molecular formula C23H33N3O8 B1679794 Proxazole citrate CAS No. 132-35-4

Proxazole citrate

Cat. No. B1679794
CAS RN: 132-35-4
M. Wt: 479.5 g/mol
InChI Key: WFAULHLDTDDABL-UHFFFAOYSA-N
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Description

Proxazole citrate is a carbonyl compound . It is an unusual drug because it possesses both anti-inflammatory and antispasmodic properties . It is used for functional gastrointestinal disorders in veterinary and acute renal insufficiency . In animal models, Proxazole has antitussive, antispasmodic, analgesic, anti-inflammatory, and antipyretic activities .


Molecular Structure Analysis

Proxazole citrate has a molecular formula of C23H33N3O8 . Its molecular weight is 479.5 g/mol . The IUPAC name for Proxazole citrate is N, N -diethyl-2- [3- (1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid .

Scientific Research Applications

1. Endometrial Receptivity and Ovulation Induction

Proxazole citrate's applications in scientific research are not directly found. However, studies on similar compounds, such as letrozole and clomiphene citrate, provide insights into potential areas of research for Proxazole citrate. Letrozole and clomiphene citrate are primarily studied for their effects on endometrial receptivity and ovulation induction in reproductive health research.

  • Endometrial Receptivity : Letrozole and clomiphene citrate are compared for their impact on endometrial receptivity. For instance, the expression of integrin αvβ3 and HOXA10 in uterine epithelium, markers of endometrial receptivity, are differentially influenced by these drugs (Bao et al., 2009).

  • Ovulation Induction : These compounds are also extensively studied for ovulation induction, particularly in women with polycystic ovary syndrome (PCOS) or unexplained infertility. Various studies have examined their efficacy and safety in inducing ovulation (Badawy et al., 2009).

2. Environmental Impact and Removal Techniques

Proxazole citrate, like many pharmaceutical compounds, may have environmental implications. Studies on other pharmaceuticals can offer insights into methods for removal and environmental impacts.

  • Removal from Wastewater : Research on the removal of pharmaceuticals like sulfamethoxazole from wastewater using various techniques, such as anaerobic reactors, can be relevant. These studies investigate the efficiency of removal methods and their potential application to other similar pharmaceutical compounds (Chatila et al., 2016).

  • Biodegradation and Transformation : The biodegradation of pharmaceuticals and the formation of transformation products during processes like denitrification are also areas of significant research. This information is crucial for understanding the environmental fate and impact of pharmaceutical compounds (Nödler et al., 2012).

properties

IUPAC Name

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAULHLDTDDABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048760
Record name Proxazole citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proxazole citrate

CAS RN

132-35-4
Record name Proxazole citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proxazole citrate [USAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxazole citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303872
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proxazole citrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(diethylammonio)ethyl]-3-(1-phenylpropyl)-1,2,4-oxadiazolediylium citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROXAZOLE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR02IKM54O
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
G Maselli, C Donadio - Patologia e Clinica Ostetrica e …, 1977 - europepmc.org
[Proxazole citrate in labor] - Abstract - Europe PMC … [Proxazole citrate in labor] …
Number of citations: 2 europepmc.org
L Calabrese, M Macchini - Arzneimittel-Forschung, 1972 - pubmed.ncbi.nlm.nih.gov
Study on the action of proxazole citrate on gastric blood supply. Endoscopic findings in elderly patients Study on the action of proxazole citrate on gastric blood supply. Endoscopic …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
M Rondinelli, V Suma, D Casara… - Bibliotheca …, 1979 - pubmed.ncbi.nlm.nih.gov
Effects of the treatment with proxazole citrate on the utero-placental blood flow of patients affected by EPH-gestosis Effects of the treatment with proxazole citrate on the utero-placental …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
MO Monanu, AA Uwakwe, D Onwubiko - Biokemistri, 2005 - researchgate.net
… transferases and a carboxyl group of proxazole citrate, thus preventing the enzyme from … the amino transferase in manners similar to proxazole citrate. There is no plausible explanation …
Number of citations: 8 www.researchgate.net
B Catanese, R Lisciani, B Silvestrini - Pharmacological Research …, 1970 - Elsevier
… Drugs under investigation were dissolved in water in the form o5 the following salts: benzydamine hydrochloride; proxazole citrate; metanthelin or banthine bromide; indomethacin …
Number of citations: 4 www.sciencedirect.com
S Burberi, B SILVESTRINI - The Japanese Journal of Pharmacology, 1971 - jstage.jst.go.jp
… Drugs Proxazole citrate, papaverine hydrochloride, reserpine and dihydrochlorothiazide …
Number of citations: 2 www.jstage.jst.go.jp
S Hino, H Takabayashi, M Takagi, B Hongo… - Gastroenterologia …, 1972 - Springer
… Sulpiride and proxazole citrate are thc new therapeutic agents for peptic ulcer,. The effect of cholincrgic blockade on blood flow was investigated by these agents. …
Number of citations: 3 link.springer.com
G Musumarra, G Scarlata, G Romano… - Journal of analytical …, 1987 - academic.oup.com
The principal components (PC) analysis of standardized R t values in four eluent systems [ethyl acetate/methanol/30% ammonia (85:10:15), cyclohexane/toluene/dlethylamine (65:25:10…
Number of citations: 36 academic.oup.com
G Musumarra, G Scarlata, G Cirma, G Romano… - … of Chromatography A, 1985 - Elsevier
Principal component analysis of standardized R F values in four eluent systems [ethyl] acetate—methanol—30% ammonia (85:10:15), cyclohexane—toluene—diethylamine (65:25:10), …
Number of citations: 55 www.sciencedirect.com
OP Sethi, AM Ismail, GC Bhavsar, BM Trivedi… - Ind. J. Physiol …, 1987 - ijpp.com
… Non narcotic analgesics namely letimide HCI, proxazole citrate, and a narcotic analgesic, methadone show a remarkablestructural similarity with LMG's I to V (test compounds) (1, 2). In …
Number of citations: 1 ijpp.com

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